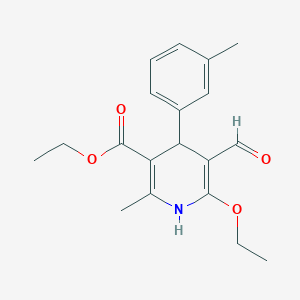

Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for diverse pharmacological activities, including calcium channel modulation. Its structure features:

- Ethoxy group at position 6, enhancing solubility.

- Formyl group at position 5, a reactive site for further functionalization.

- Methyl group at position 2 and 3-methylphenyl at position 4, influencing steric and electronic properties.

Properties

IUPAC Name |

ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-5-23-18-15(11-21)17(14-9-7-8-12(3)10-14)16(13(4)20-18)19(22)24-6-2/h7-11,17,20H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMDKDGDEZPXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(C(=C(N1)C)C(=O)OCC)C2=CC=CC(=C2)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate typically involves multiple steps, starting with the formation of the dihydropyridine core. One common approach is the condensation of ethyl acetoacetate with 3-methylbenzaldehyde in the presence of a base, followed by cyclization and subsequent modifications to introduce the ethoxy and formyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction can lead to the formation of hydroxyl groups or other reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate. For instance, derivatives of this class have shown significant activity against various pathogens. A study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research on Mannich bases, which include similar structures, has demonstrated their efficacy as cytotoxic agents against various cancer cell lines. These compounds operate through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Cyclization Reactions : The compound can undergo cyclization to form more complex heterocyclic structures.

- Functional Group Transformations : It can be modified to introduce various functional groups, enhancing its utility in synthesizing diverse chemical entities.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity. The results showed that certain modifications significantly enhanced efficacy against resistant bacterial strains, demonstrating the compound's potential as a lead structure for drug development .

Case Study 2: Development of Anticancer Compounds

In another research effort, derivatives were synthesized and tested for anticancer activity against several human cancer cell lines. The findings indicated that specific modifications to the ethyl 6-ethoxy group improved cytotoxicity and selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism by which Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its therapeutic effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity : While nitro-substituted analogs (7da, 8c) may exhibit redox-mediated activity, the target’s 3-methylphenyl group could favor receptor binding via hydrophobic interactions.

- Data Gaps: No direct data on the target’s synthesis yield, crystallinity, or bioactivity. Stereochemical purity and exact solubility parameters require experimental validation.

Biological Activity

Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate (commonly referred to as EEFM) is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological effects, and mechanisms of action associated with EEFM, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C19H23NO4

- CAS Number : CB41523904

Synthesis

EEFM can be synthesized through various methods involving dihydropyridine derivatives. The synthesis typically involves the reaction of ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl) with appropriate reagents under controlled conditions to yield the desired compound.

Antimicrobial Activity

EEFM has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for EEFM against these pathogens were found to be low, indicating potent antibacterial activity. For instance, one study reported MIC values as low as for certain derivatives related to EEFM .

Antioxidant Activity

Research indicates that EEFM possesses antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantified using various assays, showing promising results that support its use in formulations aimed at reducing oxidative damage.

Anti-inflammatory Effects

EEFM has also been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic effects in inflammatory conditions.

The biological activities of EEFM can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : EEFM may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Free Radical Scavenging : The structure of EEFM allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Gene Expression Modulation : Some studies indicate that EEFM may influence gene expression related to inflammation and apoptosis.

Study 1: Antimicrobial Evaluation

A detailed study evaluated the antimicrobial effects of EEFM against multiple strains of bacteria. The results showed that EEFM exhibited significant bactericidal activity with a notable reduction in colony-forming units (CFUs) after treatment .

| Bacterial Strain | MIC () | MBC () |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

Study 2: Antioxidant Activity Assessment

In another investigation, EEFM was subjected to DPPH and ABTS assays to measure its antioxidant capacity. The compound exhibited a significant reduction in absorbance, indicating strong free radical scavenging activity .

| Assay Type | IC50 () |

|---|---|

| DPPH | 15 |

| ABTS | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.